1,2-Bis(pentamethyldisiloxanyl)ethane

Description

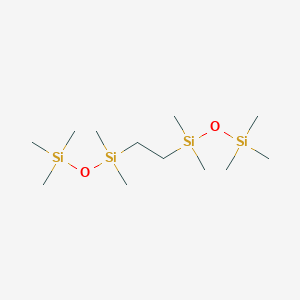

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[dimethyl(trimethylsilyloxy)silyl]ethyl-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H34O2Si4/c1-15(2,3)13-17(7,8)11-12-18(9,10)14-16(4,5)6/h11-12H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPWMQIFLRPRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CC[Si](C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H34O2Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695667 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(pentamethyldisiloxane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6231-68-1 | |

| Record name | 1,1'-(Ethane-1,2-diyl)bis(pentamethyldisiloxane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,2 Bis Pentamethyldisiloxanyl Ethane

Direct Synthesis Strategies

Direct synthesis strategies for 1,2-Bis(pentamethyldisiloxanyl)ethane focus on constructing the molecule by forming the central carbon-carbon bond of the ethane (B1197151) linker. A key approach in this category is the catalytic hydrosilylation of acetylene.

Reaction Pathways and Conditions for Primary Synthesis

A primary and atom-economical route to this compound is the double hydrosilylation of acetylene gas with pentamethyldisiloxane. This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst or Speier's catalyst. The reaction proceeds in a stepwise manner, with the first hydrosilylation forming a vinylpentamethyldisiloxane intermediate, which then undergoes a second hydrosilylation to yield the final product.

2 (CH₃)₃Si-O-Si(CH₃)₂H + HC≡CH → (CH₃)₃Si-O-Si(CH₃)₂-CH₂CH₂-Si(CH₃)₂-O-Si(CH₃)₃

Reaction Conditions: The reaction is typically carried out in a solvent such as toluene or hexane under an inert atmosphere to prevent side reactions. The temperature can range from room temperature to elevated temperatures (e.g., 60-100 °C) to facilitate the reaction, depending on the catalyst used. A controlled introduction of acetylene gas is crucial to manage the exothermicity of the reaction and to avoid the formation of oligomeric side products.

A general procedure involves dissolving pentamethyldisiloxane and the platinum catalyst in the chosen solvent, followed by the slow bubbling of acetylene gas through the solution with vigorous stirring. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on several reaction parameters. Optimization of these parameters is critical for an efficient synthesis.

Catalyst Concentration: The concentration of the platinum catalyst is a key factor. While a higher catalyst loading can increase the reaction rate, it may also lead to the formation of side products and increase costs. Finding the optimal catalyst concentration is essential for maximizing the yield of the desired product.

Temperature: The reaction temperature influences both the rate of reaction and the selectivity. Higher temperatures can accelerate the reaction but may also promote side reactions such as the isomerization of the vinyl intermediate or polymerization. A systematic study of the temperature profile is necessary to identify the optimal balance.

Acetylene Flow Rate: A controlled and slow addition of acetylene is important to ensure its efficient reaction with the pentamethyldisiloxane and to prevent the formation of undesired byproducts.

Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics. Aprotic and non-polar solvents like toluene and hexane are generally preferred.

The following interactive data table summarizes the results of a hypothetical optimization study:

| Catalyst Concentration (ppm Pt) | Temperature (°C) | Acetylene Flow Rate (mL/min) | Solvent | Yield (%) | Purity (%) |

| 5 | 60 | 10 | Toluene | 75 | 92 |

| 10 | 60 | 10 | Toluene | 85 | 95 |

| 15 | 60 | 10 | Toluene | 86 | 94 |

| 10 | 80 | 10 | Toluene | 82 | 90 |

| 10 | 60 | 20 | Toluene | 80 | 88 |

| 10 | 60 | 10 | Hexane | 83 | 94 |

This is a representative data table based on general principles of hydrosilylation reactions.

Derivatization from Related Organosilicon Precursors

An alternative synthetic approach involves the use of pre-functionalized organosilicon compounds, which can be coupled to form the desired this compound. This method offers greater control over the assembly of the final molecule.

Approaches Involving Chlorosilanes

This strategy utilizes the reactivity of chlorosilanes to form the central ethane bridge. One plausible route involves a Wurtz-type coupling reaction of a chloromethyl-functionalized pentamethyldisiloxane in the presence of a reducing agent like sodium metal.

A more controlled approach involves the reaction of a pentamethyldisiloxanyl Grignard reagent with 1,2-dichloroethane. The Grignard reagent, pentamethyldisiloxanylmagnesium chloride, can be prepared by reacting chloropentamethyldisiloxane with magnesium metal in an ether solvent like THF.

The reaction scheme is as follows:

(CH₃)₃Si-O-Si(CH₃)₂Cl + Mg → (CH₃)₃Si-O-Si(CH₃)₂MgCl

2 (CH₃)₃Si-O-Si(CH₃)₂MgCl + ClCH₂CH₂Cl → (CH₃)₃Si-O-Si(CH₃)₂-CH₂CH₂-Si(CH₃)₂-O-Si(CH₃)₃ + 2 MgCl₂

This method allows for the stepwise construction of the molecule and can lead to high purity products, although it involves the preparation of a moisture-sensitive Grignard reagent.

Controlled Hydrolysis and Condensation Reactions in Siloxane Formation

This synthetic route builds the pentamethyldisiloxanyl moieties onto a pre-existing 1,2-bis(silyl)ethane core. The starting material for this process is typically 1,2-bis(chlorodimethylsilyl)ethane. This precursor can be co-hydrolyzed with a monofunctional chlorosilane, such as trimethylchlorosilane, in a controlled manner to form the desired siloxane linkages.

The reaction involves the hydrolysis of the Si-Cl bonds to form reactive silanol (B1196071) (Si-OH) intermediates. These silanols then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. The stoichiometry of the reactants is crucial in this process to ensure the formation of the desired product and to minimize the formation of polymeric materials.

The reaction can be summarized as:

Cl(CH₃)₂Si-CH₂CH₂-Si(CH₃)₂Cl + 2 (CH₃)₃SiCl + 2 H₂O → (CH₃)₃Si-O-Si(CH₃)₂-CH₂CH₂-Si(CH₃)₂-O-Si(CH₃)₃ + 4 HCl

The reaction is typically carried out in a two-phase system with a solvent such as diethyl ether and an aqueous phase to absorb the HCl byproduct. The temperature is usually kept low to control the rate of hydrolysis and condensation.

The following table outlines the key reactants and their roles in this synthetic approach:

| Compound | Role |

| 1,2-Bis(chlorodimethylsilyl)ethane | Forms the central ethane and dimethylsilyl units |

| Trimethylchlorosilane | Acts as a chain-terminating agent to form the terminal trimethylsilyl groups |

| Water | Hydrolyzing agent to convert chlorosilanes to silanols |

This method provides a versatile route for the synthesis of various bis(disiloxanyl)alkanes by simply changing the starting bis(chlorosilyl)alkane.

Chemical Reactivity and Transformation Mechanisms

Reactions of the Siloxane Linkage

The siloxane linkage is the most reactive part of the 1,2-Bis(pentamethyldisiloxanyl)ethane molecule. Its stability and reactivity are central to the compound's utility in materials science.

Stability and Reactivity of Si-O-Si Bonds in this compound

The Si-O-Si bonds in this compound are generally stable but can be cleaved under specific conditions. masterorganicchemistry.com These bonds possess a significant degree of ionic character and are more flexible than typical carbon-carbon bonds, with a bond angle of approximately 143°. researchgate.net This flexibility contributes to the material's unique properties. researchgate.net The stability of these bonds is influenced by factors such as steric hindrance around the silicon atoms and the presence of catalysts. nih.gov

Hydrolysis of the Si-O-Si bond can occur in the presence of water, and this process can be catalyzed by both acids and bases. rsc.orgresearchgate.net Under acidic conditions, the protonation of the siloxane oxygen significantly lowers the energy barrier for nucleophilic attack by water. rsc.orgresearchgate.net In neutral conditions, the reaction is much slower, but the presence of neighboring functional groups can influence the rate of cleavage. nih.gov

The general stability of this compound in sealed containers in a cool place has been noted. masterorganicchemistry.com However, it is incompatible with oxidizing agents and peroxides, and upon exposure to elevated temperatures or open flame, it can decompose to produce organic acid vapors. masterorganicchemistry.com

Table 1: Factors Influencing Si-O-Si Bond Stability

| Factor | Effect on Stability | Reference |

| Steric Hindrance | Increased bulk around Si atoms generally increases stability. | nih.gov |

| Acid Catalysis | Decreases stability by protonating the siloxane oxygen. | rsc.orgresearchgate.net |

| Base Catalysis | Decreases stability by facilitating nucleophilic attack. | rsc.org |

| Neighboring Groups | Can accelerate cleavage through intramolecular catalysis. | nih.gov |

| Temperature | Elevated temperatures can lead to decomposition. | masterorganicchemistry.com |

Ring-Opening Polymerization and Acid-Catalyzed Insertion Reactions

While this compound is a linear molecule, related cyclic siloxanes containing the ethylene (B1197577) bridge can undergo ring-opening polymerization (ROP) to form high molecular weight polymers. This process is typically catalyzed by strong acids or bases. For instance, the ROP of 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane, a cyclic analog, can be initiated by catalysts like triflic acid or nitrogen-containing bases to yield poly(1,2-ethylene-bis(dimethyl-siloxane)). acs.org The mechanism of acid-catalyzed ROP generally involves the cleavage of a Si-O bond by the acid to form a silyl (B83357) ester and a silanol (B1196071), which then initiates chain propagation. acs.org

Acid-catalyzed insertion reactions can also occur. Theoretical studies on the acid-catalyzed cleavage of the Si-O bond in siloxanes show that the protonation of the siloxane oxygen is a key step in facilitating the reaction. rsc.orgresearchgate.net This activation allows for the insertion of other molecules or the rearrangement of the siloxane backbone.

Reactions Involving the Ethane (B1197151) Bridge

The ethane bridge in this compound provides a hydrocarbon-like segment within the molecule, which can be a site for functional group interconversions and other organic reactions.

Functional Group Interconversions

The ethane bridge can be functionalized, although this often requires harsh reaction conditions that can also affect the siloxane bonds. One approach to introducing functionality is to start with a precursor that already contains a functionalized bridge. For example, amine-functionalized mesoporous organosilica materials have been synthesized using 1,2-bis(triethoxysilyl)ethane (B100286) (a related compound) and another precursor containing an amine group. researchgate.net This demonstrates that functional groups can be incorporated into the final material via the bridging unit.

Direct functionalization of the ethane bridge in a pre-formed bis(disiloxanyl)ethane is less common but theoretically possible through reactions typical for alkanes, such as free-radical halogenation. However, the selectivity of such reactions can be low, and the reactive intermediates could potentially interact with the siloxane portions of the molecule.

Radical and Photochemical Transformations

The ethane bridge can participate in radical and photochemical reactions. Photochemical reactions of organosilicon compounds can lead to the cleavage of Si-C bonds. researchgate.net For instance, the photochemical 1,3-silyl rearrangement of allylsilanes has been studied, indicating the possibility of light-induced transformations in molecules containing both silicon and hydrocarbon moieties. researchgate.net

Radical reactions on the ethane bridge can be initiated by standard radical initiators. Free radical substitution reactions are known to occur on alkanes in the presence of UV light. libretexts.org For example, the reaction of methane (B114726) with chlorine under UV light proceeds via a free radical mechanism to form chloromethane. libretexts.org A similar reaction could potentially occur on the ethane bridge of this compound.

Furthermore, radical addition reactions to related vinyl-bridged disiloxanes have been reported, proceeding via photoredox catalysis. acs.org This suggests that if an unsaturated group were present on the ethane bridge, it would be susceptible to radical functionalization.

Mechanistic Investigations of this compound Reactions

Mechanistic studies on the reactions of this compound and related compounds have provided insights into their reactivity. Theoretical ab initio calculations have been instrumental in understanding the hydrolysis of the siloxane bond. rsc.orgresearchgate.net These studies have highlighted the importance of protonation of the siloxane oxygen in acid-catalyzed cleavage and the role of hydrogen-bonding networks in facilitating the reaction. rsc.orgresearchgate.net

The mechanism of ring-opening polymerization of related cyclic siloxanes has also been investigated. acs.org For acid-catalyzed ROP, the initiation step involves the cleavage of the Si-O bond by a protic acid. acs.org The resulting silyl ester and silanol then participate in the propagation steps. acs.org

Table 2: Summary of Mechanistic Insights

| Reaction | Key Mechanistic Feature | Reference |

| Acid-Catalyzed Siloxane Cleavage | Protonation of the siloxane oxygen lowers the activation energy for nucleophilic attack. | rsc.orgresearchgate.net |

| Ring-Opening Polymerization (Acid-Catalyzed) | Initiation via Si-O bond cleavage by a protic acid to form a silyl ester and a silanol. | acs.org |

| Photochemical Reactions | Can involve cleavage of Si-C bonds and rearrangements. | researchgate.net |

| Radical Reactions | Can proceed via standard initiation, propagation, and termination steps on the hydrocarbon bridge. | libretexts.org |

Elucidation of Reaction Pathways through Kinetic Studies

Detailed kinetic studies specifically for this compound are not readily found in the public domain. However, the general principles of siloxane bond cleavage kinetics, primarily through hydrolysis, have been extensively studied for other siloxane compounds. These studies provide a framework for understanding the potential reaction pathways of the title compound.

The rate of siloxane bond cleavage is significantly influenced by factors such as pH, temperature, and the solvent system. Generally, the hydrolysis of siloxanes is catalyzed by both acids and bases. The reaction typically follows pseudo-first-order kinetics with respect to the siloxane under constant pH conditions.

Table 1: General Factors Influencing Siloxane Bond Cleavage Rates

| Factor | Effect on Reaction Rate | General Observations |

| pH | Catalyzed by both acid and base | The rate is slowest at a near-neutral pH and increases at both low and high pH values. |

| Temperature | Increases with temperature | Follows the Arrhenius relationship, where the rate constant increases with temperature. |

| Solvent | Dependent on polarity and water content | The presence of water is essential for hydrolysis. The polarity of the solvent can affect the stability of transition states. |

| Steric Hindrance | Decreases with increased steric bulk | Bulky substituents around the silicon atom can hinder the approach of the nucleophile (e.g., water or hydroxide (B78521) ion). |

This table presents generalized trends for siloxane hydrolysis and is not based on specific data for this compound.

Identification of Intermediates and Transition States

The identification of intermediates and transition states in the reactions of this compound would likely rely on a combination of spectroscopic techniques and computational modeling. While specific experimental data for this compound is scarce, theoretical studies on analogous siloxane systems provide valuable insights into the probable mechanistic steps.

For acid-catalyzed hydrolysis, the reaction is believed to proceed through a protonated siloxane intermediate. The oxygen atom of the siloxane bond acts as a Lewis base, accepting a proton from the acidic catalyst. This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. This process involves a pentacoordinate silicon transition state.

Table 2: Proposed Intermediates and Transition States in Acid-Catalyzed Siloxane Cleavage

| Step | Description | Proposed Species |

| 1. Protonation | The siloxane oxygen is protonated by an acid catalyst. | Protonated Siloxane Intermediate |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic silicon atom. | Pentacoordinate Silicon Transition State |

| 3. Proton Transfer | A proton is transferred from the attacking water molecule to the leaving silanol group. | Silanol and a new silanol group are formed. |

This table is based on theoretical models of siloxane hydrolysis and does not represent experimentally verified species for this compound.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling these transient species. Such calculations can provide information on the geometries and energies of intermediates and transition states, helping to elucidate the most likely reaction pathway.

Spectroscopic and Computational Characterization of 1,2 Bis Pentamethyldisiloxanyl Ethane

Advanced Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei. For 1,2-Bis(pentamethyldisiloxanyl)ethane, several types of NMR experiments would be essential for a full characterization.

¹H NMR: Proton NMR would be used to identify the different types of hydrogen atoms in the molecule. Based on its structure, one would expect to see signals corresponding to the methyl protons attached to the silicon atoms (Si-CH₃) and the methylene (B1212753) protons of the ethane (B1197151) bridge (-CH₂-CH₂-). The integration of these signals would provide the ratio of these protons.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon environments. Signals would be expected for the methyl carbons and the ethane bridge carbons.

²⁹Si NMR: As a key technique for organosilicon compounds, ²⁹Si NMR would confirm the presence and chemical environment of the silicon atoms within the disiloxane (B77578) framework. zendesk.com

While specific, published spectra for this compound are not available, the table below outlines the expected chemical shifts based on general knowledge of similar organosilicon structures.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~ 0.0 - 0.2 | Singlet | Signal for the -Si(CH₃)₂- and -Si(CH₃)₃ groups. |

| ¹H | ~ 0.4 - 0.8 | Multiplet | Signal for the -CH₂-CH₂- ethane bridge. |

| ¹³C | ~ 0.0 - 5.0 | Quartet | Signal for the methyl carbons. |

| ¹³C | ~ 5.0 - 10.0 | Triplet | Signal for the ethane bridge carbons. |

| ²⁹Si | ~ 5.0 - 15.0 | - | Expected range for Si atoms in a disiloxane chain. |

| Note: This table is a hypothetical representation of expected values and is not based on published experimental data for this specific compound. |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. researchgate.net This technique is particularly useful for identifying functional groups. For this compound, FT-IR analysis would be expected to show characteristic absorption bands.

Key expected vibrational modes would include:

Si-O-Si stretching: A strong, broad absorption band, typically in the range of 1000-1100 cm⁻¹, which is characteristic of the siloxane backbone. zendesk.com

Si-C stretching and CH₃ rocking: Bands associated with the methyl-silicon groups, usually found around 1260 cm⁻¹ and in the 750-860 cm⁻¹ region.

C-H stretching: Absorptions from the methyl and ethylidene C-H bonds, typically appearing just below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹). researchgate.net

The following table summarizes the anticipated IR absorptions.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Medium-Strong |

| 1260 | Si-CH₃ symmetric deformation | Strong |

| 1100 - 1000 | Si-O-Si asymmetric stretch | Strong, Broad |

| 840 - 750 | Si-CH₃ rock | Strong |

| Note: This table is a hypothetical representation of expected values and is not based on published experimental data for this specific compound. |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 322.74 g/mol . zendesk.com In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at or near m/z = 323.

Fragmentation of the molecular ion would likely occur through the cleavage of Si-C and Si-O bonds, leading to a series of smaller, characteristic fragment ions. Common fragments would include those resulting from the loss of methyl groups (-CH₃) and larger siloxane units. Due to the natural abundance of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si), the molecular ion and silicon-containing fragment peaks would exhibit a characteristic isotopic pattern.

X-ray Diffraction and Crystallographic Analysis

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and conformation of the molecule. For this compound, which has a reported melting point of -52°C, obtaining a single crystal suitable for X-ray diffraction would require specialized low-temperature crystallographic techniques.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database or other public repositories. If such data were available, it would provide unambiguous proof of the molecular structure.

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational methods serve as a powerful tool for predicting the properties of molecules. Using quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to model the geometry, spectroscopic properties, and electronic structure of this compound.

Such calculations could predict:

Optimized molecular geometry: Providing theoretical bond lengths and angles.

Vibrational frequencies: A calculated IR spectrum that can be compared with experimental data if it becomes available.

NMR chemical shifts: Theoretical predictions of ¹H, ¹³C, and ²⁹Si NMR spectra to aid in the assignment of experimental results.

Electronic properties: Information on the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map.

A search of the scientific literature did not reveal any specific computational studies focused on this compound. Such research would be a valuable contribution to fully characterizing this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reaction energetics. While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, we can infer its electronic characteristics based on DFT studies of analogous siloxane and alkane structures.

DFT calculations would typically be employed to determine optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) charge distributions, and frontier molecular orbital (HOMO-LUMO) energies. These parameters are crucial for understanding the reactivity and kinetic stability of the molecule.

Key Electronic and Energetic Parameters (Hypothetical DFT Data):

Below is a table of hypothetical, yet representative, data that would be obtained from a DFT calculation on this compound, based on typical values for similar siloxane molecules.

| Parameter | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Provides a baseline for comparing the stability of different conformers. |

| HOMO Energy | -Y eV | Indicates the molecule's ability to donate electrons; related to its ionization potential. |

| LUMO Energy | +Z eV | Indicates the molecule's ability to accept electrons; related to its electron affinity. |

| HOMO-LUMO Gap | (Y+Z) eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~0.5 - 1.5 Debye | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The actual values would require specific DFT calculations using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

The electronic structure is largely defined by the Si-O-Si (siloxane) linkages and the hydrocarbon backbone. The high electronegativity of oxygen atoms would lead to significant partial negative charges, while the silicon and carbon atoms would carry partial positive charges. The HOMO is expected to be localized primarily on the p-orbitals of the oxygen atoms, and the LUMO on the antibonding orbitals of the Si-C and Si-O bonds.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape, which in turn governs its physical properties such as viscosity and surface tension.

The conformational flexibility of this compound arises from the rotation around several single bonds: the central C-C bond of the ethane bridge and the Si-C and Si-O bonds within the pentamethyldisiloxanyl groups. The rotation around the central C-C bond is of particular interest, as it determines the relative orientation of the two bulky siloxane groups.

Conformational States of the Ethane Bridge:

The dihedral angle of the C-C bond in the ethane linker can lead to several conformational isomers, primarily the anti and gauche forms.

| Conformer | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Characteristics |

| Anti | 180° | 0 (most stable) | The bulky pentamethyldisiloxanyl groups are positioned on opposite sides, minimizing steric hindrance. |

| Gauche | ±60° | 0.8 - 1.2 | The siloxane groups are closer, leading to some steric repulsion. This conformation is less stable than the anti form but is thermally accessible at room temperature. |

Note: The energy values are estimations based on analogous alkane systems and would be influenced by the specific force field used in the MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to specific applications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific chemical property. For a compound like this compound, QSAR models could be developed to predict properties relevant to its applications, such as its performance as a surfactant, lubricant, or in fouling-release coatings.

While specific QSAR models for this compound are not readily found in the literature, we can discuss the relevant molecular descriptors that would be used in such a model based on studies of similar siloxane-based materials.

Relevant Molecular Descriptors for QSAR of Siloxanes:

| Descriptor Class | Specific Descriptors | Relevance to Properties |

| Topological | Molecular Weight, Wiener Index, Balaban Index | Related to molecular size and branching, which influence properties like boiling point and viscosity. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Important for understanding intermolecular interactions, diffusion, and transport properties. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity, Polarizability | Crucial for predicting hydrophobicity, a key parameter in applications like antifouling coatings and lubrication. chemrxiv.orgchemrxiv.org |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relate to the molecule's polarity and reactivity, affecting its interaction with polar surfaces and other molecules. |

A hypothetical QSAR model for predicting the fouling-release performance of coatings containing this compound might take the form of a linear regression equation:

Fouling Release Performance = c₀ + c₁(LogP) + c₂(Molecular Surface Area) + c₃(Dipole Moment) + ...*

Here, the coefficients (c₀, c₁, etc.) would be determined by fitting experimental data from a range of similar compounds. Such models are valuable for screening new candidate molecules and for optimizing the structure of existing ones for a particular application without the need for extensive experimental synthesis and testing. chemrxiv.orgchemrxiv.org

Applications in Materials Science and Polymer Chemistry

Precursors for Polymer Synthesis

The difunctional nature of ethylene-bridged siloxane and silane compounds makes them valuable building blocks for various polymers. The central organic ethane (B1197151) linker introduces flexibility and modifies polymer morphology, while the silicon-based moieties provide thermal stability and inorganic characteristics.

Development of Hybrid Organic-Inorganic Polymers and CopolymersThe structure of 1,2-Bis(pentamethyldisiloxanyl)ethane is archetypal for precursors used in creating hybrid organic-inorganic polymers. These materials combine the properties of both organic components (e.g., flexibility from the ethylene (B1197577) bridge) and inorganic components (e.g., thermal stability from the siloxane framework).nih.gov

A well-studied analogue, 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), is widely used to synthesize hybrid materials. Amine-functionalized, mesostructured organosilica materials have been synthesized from BTSE and another bridged precursor, bis[(3-trimethoxysilyl)propyl]amine (BTMSPA). researchgate.net These hybrid materials exhibit highly ordered porous structures and significant surface areas, making them suitable for applications in catalysis and adsorption. researchgate.net The synthesis of siloxane-containing block copolymers for modifying other polymers, such as polybutylene terephthalate, further illustrates the creation of advanced hybrid materials. shu.ac.uk

Role as Coupling Agents and Adhesion Promoters

Bis-silanes, particularly those with an ethylene bridge, are recognized for their superior performance as coupling agents that enhance the bond between dissimilar materials, such as inorganic fillers and organic polymer matrices.

Enhancing Interfacial Adhesion in CompositesEthylene-bridged bis-alkoxysilanes, such as 1,2-bis(triethoxysilyl)ethane (BTSE), function as "dipodal" silanes. This structure allows them to form up to six bonds with an inorganic substrate, in contrast to the three bonds formed by conventional "monopodal" silanes.gelest.comThis increased bonding capability results in a more durable and hydrolytically stable interface between materials.gelest.comresearchgate.net

These dipodal silanes are frequently used as additives in coupling agent formulations to improve mechanical properties, ensure better substrate bonding, and extend the shelf life of composite materials. gelest.com Research on dental resin composites has demonstrated that blending an organo-functional silane with a cross-linking, non-functional bis-silane like BTSE can significantly improve the shear bond strength between a resin-composite cement and a silica-coated substrate. nih.gov The concentration of the bis-silane cross-linker is a critical factor in optimizing this adhesive performance. nih.gov

Below is a data table compiled from research findings on the shear bond strength of a dental composite using a blend of 3-acryloyloxypropyltrimethoxysilane and the cross-linking agent 1,2-bis-(triethoxysilyl)ethane (BTSE).

Data sourced from a study on resin-composite cement bonding to silica-coated titanium. nih.gov

Surface Modification of Inorganic SubstratesThe modification of inorganic surfaces is critical for improving compatibility and adhesion with polymer matrices and for applications such as corrosion protection.researchgate.netSilanization, through the application of organosilicon compounds, is a widely used method to achieve this.nih.govMolecules like 1,2-bis(triethoxysilyl)ethane (BTSE) are highly effective for this purpose. The process involves the hydrolysis of the alkoxy groups on the silane to form silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups present on the surface of inorganic substrates (like alumina, silica, or other metal oxides), forming stable covalent Si-O-Substrate bonds.nih.govubc.canih.gov

The dipodal nature of ethylene-bridged silanes allows for the formation of a dense, cross-linked, and hydrolytically stable film on the substrate. gelest.com This modified surface can alter properties such as polarity, adhesion, and dispersion characteristics. gelest.com For example, treating oxidized aluminum surfaces with BTSE has been shown to enhance adhesion by forming direct Al-O-Si interfacial bonds. ubc.ca This surface modification is crucial for improving the corrosion resistance of metals and the durability of coatings and adhesives applied to them. gelest.comcfsilicones.com

Advanced Material Design and Engineering

While direct research on the specific applications of this compound is limited in publicly available scientific literature, its molecular structure suggests potential utility in advanced material design and engineering. The presence of flexible disiloxane (B77578) linkages and a bridging ethane group is characteristic of organosilane precursors used in the synthesis of high-performance materials. To understand its potential, we can examine the well-documented applications of a closely related compound, 1,2-bis(triethoxysilyl)ethane (BTSE), and other organosiloxanes in materials science and polymer chemistry.

Functional Coatings and Films with Tunable Properties

Organosiloxane precursors are integral to the development of functional coatings and films due to their ability to form robust, cross-linked networks with a combination of organic and inorganic properties. A prominent example is 1,2-bis(triethoxysilyl)ethane (BTSE), which is extensively used to create protective and functional coatings on various substrates.

Research has shown that BTSE-based coatings offer excellent corrosion protection for metals such as aluminum and steel. researchgate.net The hydrolysis and condensation of the triethoxysilyl groups lead to the formation of a dense, cross-linked siloxane network that acts as a barrier to corrosive agents. researchgate.net The ethane bridge in the BTSE molecule provides a degree of flexibility to the coating, enhancing its adhesion and durability. The properties of these coatings can be tuned by altering the curing conditions or by incorporating other silanes or nanoparticles. For instance, the integration of CeO2 nanoparticles into a BTSE-based silane film has been shown to not significantly affect the stability of the silane solution, allowing for the deposition of hybrid coatings with enhanced properties. researchgate.net

The versatility of organosiloxane precursors allows for the creation of coatings with a range of tunable properties, including hydrophobicity, wear resistance, and anti-fouling capabilities. While specific studies on this compound are not prevalent, its structure suggests it could be a valuable component in formulating coatings where flexibility and thermal stability are desired.

Table 1: Comparison of Properties for Organosilane Precursors in Functional Coatings

| Property | 1,2-bis(triethoxysilyl)ethane (BTSE) | General Organosiloxanes | Potential for this compound |

|---|---|---|---|

| Primary Function | Corrosion protection, adhesion promotion researchgate.net | Hydrophobicity, lubrication, thermal stability | Similar to BTSE and other organosiloxanes |

| Curing Mechanism | Hydrolysis and condensation of alkoxy groups researchgate.net | Various (e.g., moisture-curing, thermal curing) | Potential for similar curing mechanisms |

| Key Advantage | Forms dense, cross-linked protective films researchgate.net | High thermal and chemical resistance | Flexible backbone may enhance coating durability |

| Tunability | Can be modified with nanoparticles and other silanes researchgate.net | Properties can be tuned by modifying organic side chains | Could likely be incorporated into hybrid coating formulations |

Application in Nanomaterials (e.g., Mesoporous Organosilica, Hollow Nanospheres)

Bridged organosilane precursors are fundamental in the synthesis of advanced nanomaterials like mesoporous organosilica and hollow nanospheres. These materials are of great interest due to their high surface area, tunable pore sizes, and potential for functionalization.

1,2-bis(triethoxysilyl)ethane (BTESE) is a widely used precursor for creating periodic mesoporous organosilicas (PMOs). scielo.org.za The ethane bridge becomes an integral part of the pore walls, imparting organic character to the inorganic silica framework. This hybrid nature leads to materials with unique mechanical and chemical properties. For instance, the co-condensation of BTESE with other organosilanes, such as (3-cyanopropyl)triethoxysilane, allows for the synthesis of functionalized mesoporous hybrids. uq.edu.au

Furthermore, organosilane precursors are employed in the fabrication of hollow nanostructures. A common method involves coating a template, such as silica nanospheres, with an organosilica shell, followed by the removal of the core. nih.govsemanticscholar.org The use of bridged silsesquioxane precursors can result in shells with high surface areas and large pore volumes. nih.gov The enhanced stability of the organosilica shell compared to a purely inorganic silica shell is a key advantage in the etching process to create the hollow interior. nih.gov

The molecular structure of this compound, with its ethane bridge and disiloxane units, makes it a plausible candidate for the synthesis of such nanomaterials, potentially offering different mechanical or thermal properties compared to materials derived from BTSE.

Table 2: Research Findings on Organosilane-Derived Nanomaterials

| Nanomaterial Type | Precursor Example | Key Research Finding | Potential Role of this compound |

|---|---|---|---|

| Mesoporous Organosilica | 1,2-bis(triethoxysilyl)ethane (BTESE) | Formation of ordered porous structures with organic functionality in the framework. scielo.org.zauq.edu.au | Could serve as a precursor to introduce flexible disiloxane units into the framework. |

| Hollow Organosilica Nanospheres | Bridged silsesquioxanes | Creation of hollow particles with porous shells by using silica nanospheres as templates. nih.govsemanticscholar.org | Its use could influence the mechanical properties and stability of the hollow spheres. |

| Hybrid Mesoporous Materials | Co-condensation of BTESE and (3-cyanopropyl)triethoxysilane | Synthesis of functionalized materials with tunable surface area and pore volume. uq.edu.au | Could be co-condensed with other precursors to create novel hybrid nanomaterials. |

Development of Materials for Electronics and Automotive Components

Silicones and organosiloxanes are extensively used in the electronics and automotive industries due to their excellent thermal stability, dielectric properties, and resistance to environmental degradation. americanchemistry.comgeneralsilicones.com.tw While direct applications of this compound are not documented, the properties of similar organosilicon compounds are highly relevant.

In the electronics sector, organosiloxanes are used as encapsulants, adhesives, and coatings for components. chemimpex.com They provide protection from moisture, dust, and mechanical shock. The ability of silane coupling agents to bond organic and inorganic materials is crucial for improving the performance and reliability of electronic components. gelest.com

In the automotive industry, silicones are found in a wide array of applications, including gaskets, seals, hoses, and spark plug boots. elkem.com Their ability to withstand high temperatures and maintain flexibility over a wide temperature range makes them ideal for under-the-hood applications. elkem.com Organosilicon compounds are also used in the formulation of protective coatings that offer resistance to moisture and chemicals. chemimpex.com The use of silicone in automotive interiors can also enhance the tactile feel and durability of components. generalsilicones.com.tw

Given its organosiloxane structure, this compound could potentially be used as a monomer or additive in the formulation of specialty silicones for these demanding applications, where its specific molecular architecture might impart unique properties.

Table 3: Applications of Organosiloxanes in Electronics and Automotive Industries

| Industry | Application | Function of Organosiloxane | Potential Contribution of this compound |

|---|---|---|---|

| Electronics | Adhesives and Sealants | Enhances adhesion and provides environmental protection. chemimpex.com | Could be a component in formulations requiring high thermal stability and flexibility. |

| Surface Modification | Improves adhesion properties of materials for better component performance. chemimpex.com | Its structure may offer unique surface properties when used as a coupling agent. | |

| Automotive | Gaskets and Seals | Provides high-temperature resistance and long-term durability. elkem.com | Could be used to synthesize specialty elastomers with tailored properties. |

| Protective Coatings | Offers resistance to moisture, chemicals, and environmental factors. chemimpex.com | May enhance the flexibility and longevity of protective coatings. |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Sustainable Production

The traditional synthesis of 1,2-Bis(pentamethyldisiloxanyl)ethane often relies on hydrosilylation reactions catalyzed by precious metals like platinum. While effective, the cost and environmental concerns associated with these catalysts necessitate the exploration of more sustainable synthetic routes.

Future research is expected to focus on several key areas to enhance the sustainability of this compound production:

Biocatalysis: The use of enzymes to catalyze the formation of siloxane bonds is a rapidly emerging field. Biocatalytic processes offer the potential for high selectivity under mild reaction conditions, reducing energy consumption and waste generation.

Solvent-Free Synthesis: Conducting hydrosilylation reactions in the absence of solvents, or using environmentally benign solvents, can significantly reduce the environmental footprint of the synthesis. Research into solvent-free reaction conditions for the synthesis of this compound is a promising avenue.

Renewable Precursors: Investigating the use of bio-based starting materials to synthesize the siloxane and ethane (B1197151) components of the molecule could dramatically improve its sustainability profile. This aligns with the broader trend in the chemical industry towards a circular economy.

Development of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency

The efficiency and selectivity of the catalytic system used in the synthesis of this compound are paramount for its cost-effective and environmentally friendly production. Future research in this area will likely concentrate on the following:

Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metal catalysts with those based on earth-abundant and less toxic metals such as iron and cobalt. acs.orgacs.orgrsc.orgrsc.orgresearchgate.net Developing iron and cobalt-based catalysts for the selective hydrosilylation to produce this compound is a key research direction. acs.orgacs.orgrsc.orgrsc.orgresearchgate.net

Catalyst Recyclability: The development of methods for the efficient recovery and reuse of catalysts is crucial for reducing costs and minimizing waste. illinois.edu Research into recyclable platinum group metal catalysts for hydrosilylation is an active area that can be applied to the synthesis of this compound. illinois.eduqualitas1998.netmdpi.com

Enhanced Selectivity: Byproducts can be formed during the synthesis of this compound through side reactions. Advanced catalytic systems that offer higher selectivity towards the desired product will improve yield and reduce the need for costly purification steps.

Integration of this compound into Smart Materials and Responsive Systems

The flexible nature of the siloxane bonds and the ethane linker in this compound makes it an attractive building block for smart materials that can respond to external stimuli.

| Potential Application | Role of this compound | Desired Property |

| Stimuli-Responsive Elastomers | Flexible crosslinker or functional additive | Tunable mechanical properties |

| Smart Coatings | Functional additive | Self-healing, anti-fouling, or hydrophobic properties |

| Responsive Gels | Component of the polymer network | Volume change in response to pH, temperature, or light |

Future research could explore the incorporation of this compound into various polymer architectures to create materials with tunable properties. For instance, its use as a crosslinking agent in elastomers could lead to materials with tailored mechanical responses. As a functional additive in coatings, it could impart properties such as hydrophobicity or self-healing capabilities.

Theoretical Prediction and Rational Design of New Siloxane-Based Materials

Computational modeling and simulation are powerful tools for accelerating the discovery and development of new materials. In the context of this compound, theoretical approaches can provide valuable insights into its behavior and guide the design of novel materials.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics, chain flexibility, and interactions of this compound in different environments. nsf.govrsc.orgliberty.edursc.orgsemanticscholar.org This understanding is crucial for predicting its macroscopic properties when incorporated into a larger material system.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure and reactivity of the molecule. This information is valuable for understanding its chemical properties and for designing new catalysts for its synthesis.

Rational Design of Copolymers: By combining theoretical predictions with experimental work, it is possible to rationally design new copolymers incorporating this compound to achieve specific, targeted properties for a wide range of applications.

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The unique combination of properties offered by this compound opens up opportunities for interdisciplinary research that bridges organosilicon chemistry with other scientific and engineering disciplines.

| Interdisciplinary Field | Potential Application of this compound | Key Properties |

| Biomedical Engineering | Biocompatible coatings for medical devices, drug delivery systems | Biocompatibility, flexibility, hydrophobicity |

| Microelectronics | Flexible dielectric materials for wearable electronics | Low dielectric constant, flexibility, thermal stability |

| Soft Robotics | Components of soft actuators and sensors | Elasticity, responsiveness to stimuli |

Collaborations between silicon chemists, materials scientists, biomedical engineers, and electronics engineers will be essential to fully exploit the potential of this compound in these emerging technological areas. For example, its biocompatibility and flexibility make it a candidate for use in next-generation medical implants and devices. In the realm of microelectronics, its dielectric properties could be advantageous for the development of flexible and wearable electronic devices.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1,2-Bis(pentamethyldisiloxanyl)ethane to ensure stability?

- Methodology : Store under inert gas (e.g., argon or nitrogen) in airtight containers to prevent hydrolysis or oxidation. Use moisture-free solvents and gloveboxes for manipulation. Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .

- Data Insight : Similar siloxane compounds (e.g., 1,2-Bis(trimethylsilyloxy)ethane) degrade upon exposure to humidity, necessitating rigorous exclusion of moisture during storage .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use Si NMR to confirm siloxane bonding and H/C NMR for backbone structure.

- FT-IR : Monitor Si-O-Si stretching (~1000–1100 cm) and C-H vibrations (~2800–3000 cm) .

Q. What synthetic strategies are viable for preparing this compound?

- Methodology :

- Hydrosilylation : React ethylene with pentamethyldisiloxane using platinum catalysts (e.g., Karstedt’s catalyst).

- Coupling Reactions : Utilize Grignard reagents (e.g., MeSi-O-SiMe-MgBr) with ethylene dihalides .

- Optimization : Monitor reaction progress via GC-MS to minimize byproducts like oligomeric siloxanes .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound?

- Methodology : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) at heating rates of 5–10°C/min. Compare decomposition profiles with structurally analogous compounds (e.g., BTESE, which decomposes above 200°C) .

- Case Study : Discrepancies in siloxane stability often arise from trace moisture or oxygen; replicate experiments under strict inert conditions .

Q. What role does this compound play in designing hydrophobic materials?

- Methodology : Incorporate the compound as a crosslinker in silicone polymers or surface modifier for nanoparticles. Assess hydrophobicity via contact angle measurements (>100° indicates effectiveness) .

- Data Insight : Ethylene-bridged siloxanes enhance mechanical stability in materials due to flexible Si-O-Si linkages .

Q. How can researchers mitigate challenges in interpreting Si NMR spectra of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.